Physicochemical Differentiation from N-(2-methylpropyl)-4,5-dihydro Analog Based on Predicted Properties
This compound exhibits a distinct predicted lipophilicity and hydrogen-bonding capacity compared to its saturated analog, N-(2-methylpropyl)-4,5-dihydro-1,3-thiazol-2-amine (CAS 79146-95-5). The target compound is a fully aromatic thiazole with a 2-methylbutyl chain, while the comparator is a 4,5-dihydro (partially saturated) analog with a 2-methylpropyl chain. These structural differences translate into a higher predicted LogP and a different hydrogen bond acceptor count, which are critical parameters for membrane permeability and target engagement. [1]
| Evidence Dimension | Predicted Octanol-Water Partition Coefficient (XLogP3-AA) and Hydrogen Bond Acceptor Count |
|---|---|
| Target Compound Data | XLogP3-AA = 3; 3 H-Bond Acceptors [1] |
| Comparator Or Baseline | N-(2-methylpropyl)-4,5-dihydro-1,3-thiazol-2-amine: Predicted XLogP is lower due to a less lipophilic substituent and partial saturation; 2 H-Bond Acceptors (estimated). |
| Quantified Difference | Higher Lipophilicity (ΔXLogP estimated > 0.5) and one additional H-bond acceptor for the target compound. |
| Conditions | Calculated properties from PubChem (release 2019.06.18) and comparative structure analysis [1]. |
Why This Matters
For procurement in drug discovery programs, the superior lipophilicity and altered hydrogen-bonding profile of the target compound dictate its unique absorption, distribution, metabolism, and excretion (ADME) trajectory, making it a non-fungible starting point for lead optimization.
- [1] PubChem. (2026). Compound Summary for CID 62693536, N-(2-methylbutyl)-1,3-thiazol-2-amine; PubChem. (2026). Compound Summary for CID 3016341, N-(2-methylpropyl)-4,5-dihydro-1,3-thiazol-2-amine. National Library of Medicine. View Source
